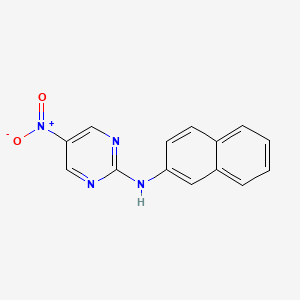![molecular formula C16H19N5O B5089406 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPA is a small molecule that can be synthesized in the laboratory using specific methods.
作用機序
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide exerts its effects by inhibiting the activity of specific enzymes involved in cellular metabolism, such as inositol monophosphatase (IMPase) and phosphatidylinositol 3-kinase (PI3K). By inhibiting these enzymes, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate cellular signaling pathways and metabolic processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter activity, inhibition of cancer cell growth, and regulation of cellular metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications for neurological disorders such as depression and schizophrenia. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In cellular metabolism, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate various signaling pathways, leading to regulation of glucose and lipid metabolism.
実験室実験の利点と制限
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, including the development of novel drugs based on its structure, further investigation of its mechanism of action, and exploration of its potential applications in various fields. Additionally, research on the toxicity and safety of 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is needed to fully understand its potential as a therapeutic agent.
合成法
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 1H-indazole-3-carboxylic acid. The reaction leads to the formation of 2-(1H-indazol-3-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, which is then treated with methyl iodide to obtain the final product, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide.
科学的研究の応用
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications for neurological disorders. In drug discovery, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(9-5-11-21-10-4-8-17-21)16(22)12-15-13-6-2-3-7-14(13)18-19-15/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMWYCOXBDOOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5089413.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)